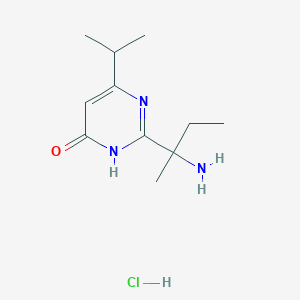
2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride
Übersicht
Beschreibung
2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a useful research compound. Its molecular formula is C11H20ClN3O and its molecular weight is 245.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride , also known by its chemical structure CHNO, is a member of the dihydropyrimidinone class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 211.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 136103393 |
Anticancer Properties
Research indicates that compounds similar to 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one exhibit significant anticancer properties. For instance, studies on related dihydropyrimidinones have shown potent activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can significantly reduce levels of pro-inflammatory mediators such as PGE. For example, a study demonstrated that compounds in this class reduced PGE levels by up to 89%, indicating a strong potential for therapeutic application in inflammatory diseases .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been documented. For instance, it has shown inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC values for related compounds range from 1.20 μM to 5 μM, suggesting a moderate to strong inhibition profile .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of dihydropyrimidinones on various cancer cell lines including MCF-7 and HeLa. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation significantly compared to controls.
- Anti-inflammatory Mechanism : In another investigation focusing on the anti-inflammatory effects, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model in mice. The administration of the compound led to a marked decrease in inflammatory cytokines and improved clinical scores in treated animals.
- Enzyme Inhibition Profile : A detailed enzymatic assay revealed that derivatives of this compound exhibited selective inhibition against COX-1 and COX-2 with varying degrees of potency, highlighting its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(2-aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-5-11(4,12)10-13-8(7(2)3)6-9(15)14-10;/h6-7H,5,12H2,1-4H3,(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIUZCGACCGTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















